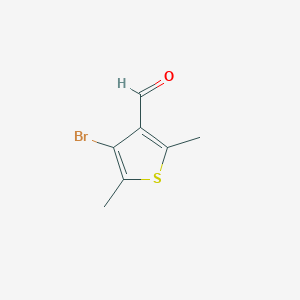
4-Bromo-2,5-dimethylthiophene-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is a chemical compound with the CAS Number: 887575-78-2 . It has a molecular weight of 219.1 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2,5-dimethyl-3-thiophenecarbaldehyde . The InChI code for this compound is 1S/C7H7BrOS/c1-4-6(3-9)7(8)5(2)10-4/h3H,1-2H3 .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is a powder at room temperature . It has a molecular weight of 219.1 .Aplicaciones Científicas De Investigación
Synthesis of Thiophene Derivatives
- A study outlined the preparation of thiophene derivatives, including 2-carbaldehydes, by converting 3-bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium into various thiophene derivatives. The conversion of aldehydes into thiophene 2-carbonitriles was highlighted, indicating a method for functionalizing thiophene rings for further chemical synthesis (Hawkins et al., 1994).
Photochemical Synthesis
- Research on the photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo-thiophene-2-carbaldehyde revealed the formation of 5-phenyl derivatives upon irradiation. This study provides insights into the reactivity of halogenated thiophenes under photochemical conditions, expanding the toolbox for thiophene functionalization (Antonioletti et al., 1986).
Novel Synthesis Methods
- A novel synthesis route was developed for 2-amino-1H-imidazol-4-carbaldehyde derivatives, demonstrating the utility of 3-bromo-1,1-dimethoxypropan-2-one in the efficient synthesis of 2-aminoimidazole alkaloids. This showcases the versatility of brominated carbaldehydes in synthesizing complex heterocyclic structures, highlighting the potential applications in medicinal chemistry and drug discovery (Ando & Terashima, 2010).
Applications in Material Science
- The electrooxidation of 2,5-dimethyl-thiophene in methanol, resulting in 2,5-dimethoxy adducts, explores the electrochemical functionalization of thiophene derivatives. This work contributes to the field of conducting polymers, indicating the potential of brominated thiophene derivatives in modifying electrical properties of materials (Yoshida et al., 1991).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-2,5-dimethylthiophene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-4-6(3-9)7(8)5(2)10-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQKHLRFRRMFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)C)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887575-78-2 |
Source


|
| Record name | 4-bromo-2,5-dimethylthiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

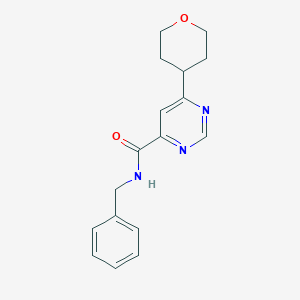

![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)

![3-(4-chlorophenyl)-5,7-dimethyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2817615.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2817617.png)
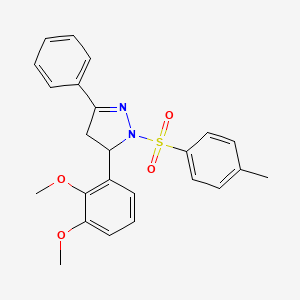
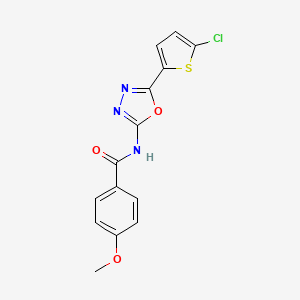
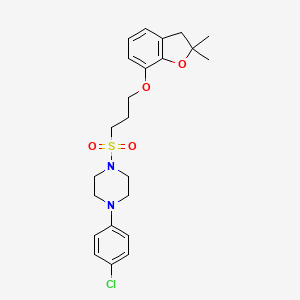
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)